molecular formula C10H5NO2 B3057698 2-Formylbenzofuran-5-carbonitrile CAS No. 84102-82-9

2-Formylbenzofuran-5-carbonitrile

Cat. No. B3057698
CAS RN: 84102-82-9
M. Wt: 171.15 g/mol
InChI Key: JSAADTRTZARCQJ-UHFFFAOYSA-N
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Description

  • Storage : Sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Crystallographic Analysis

  • Synthesis and Analysis of Dihydrofuran Carbonitrile Derivatives : Research demonstrates the synthesis of dihydrofuran carbonitrile derivatives related to 2-Formylbenzofuran-5-carbonitrile. These compounds were analyzed using X-ray crystallography, highlighting their isomorphous and isostructural properties. This study provides insights into the molecular structure and reactivity parameters of these derivatives, which could be relevant for various scientific applications (Swamy et al., 2020).

Modification and Derivative Synthesis

  • Synthesis of Formyl and Carboxy Derivatives : Procedures were developed for synthesizing 2-formylbenzofuran-5,6-dicarbonitriles and related compounds. This research contributes to the understanding of chemical modification processes and the creation of various derivatives of this compound (Chirkova & Filimonov, 2016).

Cascade Reactions and Efficient Synthesis

  • Cascade Reaction Catalysis : An efficient method for synthesizing 2-aminofuran-3-carbonitriles through a cascade reaction was developed. This study contributes to the efficient and versatile synthesis of compounds related to this compound, which could be beneficial for various research applications (Liu et al., 2011).

Advanced Materials Research

  • Synthesis of Fluorescent Heterocyclic Compounds : A study focused on synthesizing novel fluorescent heterocyclic compounds, including derivatives of this compound. These compounds exhibit intense fluorescence and high quantum yields, suggesting potential applications in materials science and photonic technologies (Sahraei et al., 2013).

Quantum Chemical Calculations

  • Quantum Chemical Analysis : Research involving quantum chemical calculations of carbonitrile compounds, akin to this compound, provides valuable insights into their molecular structure and electronic properties. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in various scientific fields (Oturak et al., 2017).

properties

IUPAC Name

2-formyl-1-benzofuran-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAADTRTZARCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510517
Record name 2-Formyl-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84102-82-9
Record name 2-Formyl-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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